molecular formula C16H16N4O5 B1218761 Nifurquinazol CAS No. 5055-20-9

Nifurquinazol

Cat. No. B1218761
CAS RN: 5055-20-9
M. Wt: 344.32 g/mol
InChI Key: AUEOHSUMWXAPBX-UHFFFAOYSA-N
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Description

Nifurquinazol (NF-1088) is an antibacterial agent of the nitrofuran class . It was never marketed . The IUPAC name for Nifurquinazol is 2,2’- { [2- (5-nitrofuran-2-yl)quinazolin-4-yl]imino}diethanol .


Synthesis Analysis

The synthesis of Nifurquinazol involves several steps . The process starts with the treatment of the amide from 5-nitrofuroic acid with phosphorus oxychloride, leading to the corresponding nitrile . This intermediate is then converted to the iminoether with ethanolic hydrogen chloride . Condensation of anthranilic acid with the iminoether in the presence of sodium methoxide represents another method for preparing quinazolones . The reaction can be visualized as proceeding through the formation of the amidine from addition-elimination of anthranilic acid; cyclization then affords the observed product . The amide function is then converted to the iminochloride with phosphorus oxychloride . Displacement of the newly introduced halogen by means of diethanolamine affords nifurquinazol .


Molecular Structure Analysis

The molecular formula of Nifurquinazol is C16H16N4O5 . The average mass is 344.322 Da and the monoisotopic mass is 344.112061 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nifurquinazol have been described in the synthesis analysis section. The reaction can be visualized as proceeding through the formation of the amidine from addition-elimination of anthranilic acid .

Scientific Research Applications

1. Aquaculture Applications

Nifurquinazol has been evaluated for its effectiveness in treating bacterial infections in aquaculture. For instance, it was studied for its use in the prophylactic treatment of vibriosis in fish species like Sparus aurata and Oreochromis mossambicus. The research found that while nifurquinazol was not detectable in the blood or muscle of the fish, it effectively prevented bacterial colonization in skin lesions and injuries, potentially averting systemic infections (Colorni & Paperna, 1983).

2. Clinical Applications in Human Medicine

Nifurquinazol's role in human medicine, specifically in treating urinary tract infections, has been explored. It has been used as a topical antibacterial agent in burns and skin grafts. Recent developments include its approval for the prophylaxis of catheter-associated urinary tract infections (CAUTI), highlighting its effectiveness against a wide spectrum of Gram-positive and Gram-negative bacteria, including common urinary tract pathogens (Guay, 2012).

3. Pharmaceutical Research and Development

Advancements in pharmaceutical research have led to the development of new analytical methods for the quantification of nifurquinazol in biological matrices, facilitating pharmacokinetic studies. This has been crucial in optimizing patient treatment and understanding the drug's behavior in the body (Wijma et al., 2019).

4. Veterinary Applications

In veterinary medicine, the detection of nifurquinazol and its metabolites in animal plasma has been a focus, especially after its ban in food-producing animals in the EU. Advanced methods like UHPLC-MS/MS have been developed for pre-slaughter determination of nifurquinazol metabolites in animal plasma, proposing an alternative method for on-farm surveillance (Radovnikovic et al., 2011).

5. Environmental Monitoring and Public Health

Efforts in environmental monitoring and public health have led to the development of sensors for detecting nifurquinazol and other nitrofuran antibiotics. For instance, a lanthanide metal-organic framework (Ln-MOF) thin-film sensor has been created for the rapid and effective detection of nifurquinazol, helping to protect against hazards arising from the abuse of antibiotics in livestock breeding (Zhang et al., 2017).

6. Diagnostic Applications

Diagnostic tools for detecting nifurquinazol metabolites in animal tissues have been developed. Techniques like the enzyme-linked immunosorbent assay and strip sensor have been utilized for the sensitive detection of nifurquinazol metabolites in pork, chicken, fish, and other animal tissues (Xing et al., 2017).

properties

IUPAC Name

2-[2-hydroxyethyl-[2-(5-nitrofuran-2-yl)quinazolin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c21-9-7-19(8-10-22)16-11-3-1-2-4-12(11)17-15(18-16)13-5-6-14(25-13)20(23)24/h1-6,21-22H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEOHSUMWXAPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198582
Record name Nifurquinazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifurquinazol

CAS RN

5055-20-9
Record name Nifurquinazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5055-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifurquinazol [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIFURQUINAZOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220589
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Record name Nifurquinazol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFURQUINAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44E5RRL600
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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